molecular formula C24H19N5O3 B2488734 2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide CAS No. 899946-20-4

2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide

Cat. No. B2488734
CAS RN: 899946-20-4
M. Wt: 425.448
InChI Key: XYDBOGUWLSTENZ-UHFFFAOYSA-N
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Description

2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide, commonly known as EPPN, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. It is a pyrazolo[3,4-d]pyrimidine derivative and has a naphthalene ring system. EPPN has been synthesized using various methods, and its mechanism of action and physiological effects have been studied to understand its potential as a research tool.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Several studies have focused on the synthesis of pyrazolopyrimidine derivatives and their potential as antimicrobial agents. For instance, new naphtho[1',2':5,6]pyrano[2,3-d]pyrimidines and polysubstituted pyrano[3,2-e]-[1,2,4]triazolo[2,3-c]pyrimidines were synthesized and showed promising antimicrobial activities against various pathogens, highlighting their potential in developing new antibacterial agents (El-Agrody et al., 2000).

Pharmacological Evaluation for Anti-inflammatory and Analgesic Actions

Compounds containing the pyrazolopyrimidine scaffold were evaluated for their pharmacological potential, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This comprehensive pharmacological evaluation provides insights into the therapeutic potential of these compounds across a range of applications (Faheem, 2018).

Anticancer Activities

A series of alkoxyphthalimide derivatives of pyrazolopyrimidine were synthesized and evaluated for their antimicrobial activities, exploring the possibility of using these derivatives as potential chemotherapeutic agents (Dangi et al., 2011). Furthermore, novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showcasing the potential of these compounds in cancer therapy and as anti-inflammatory agents (Rahmouni et al., 2016).

Synthesis under Ultrasound Irradiation

The synthesis of pyrazolo[1,5-a]pyrimidines using ultrasonic sonochemical methods presents a novel approach to creating these compounds efficiently, demonstrating the utility of modern synthetic techniques in heterocyclic chemistry (Buriol et al., 2013).

Novel Synthesis Methods and Structural Elucidation

Research also includes novel methods for synthesizing pyrazolopyrimidine derivatives and their structural elucidation, contributing to the development of new compounds with potential pharmacological applications. These studies not only provide new synthetic pathways but also offer detailed insights into the molecular structure of these compounds (Osyanin et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and assessment of its safety and potential therapeutic applications .

properties

IUPAC Name

2-ethoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O3/c1-2-32-20-13-12-16-8-6-7-11-18(16)21(20)23(30)27-28-15-25-22-19(24(28)31)14-26-29(22)17-9-4-3-5-10-17/h3-15H,2H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDBOGUWLSTENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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